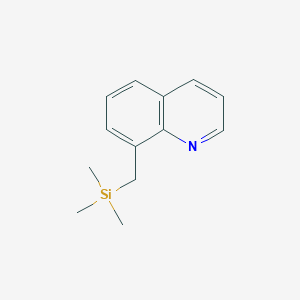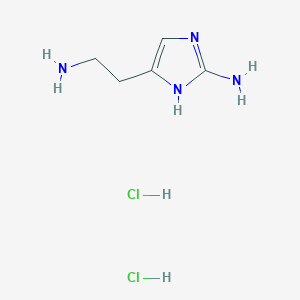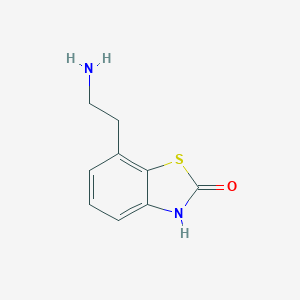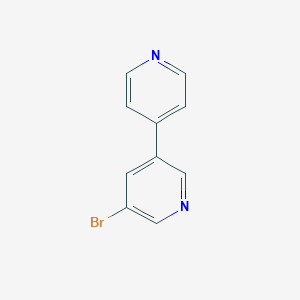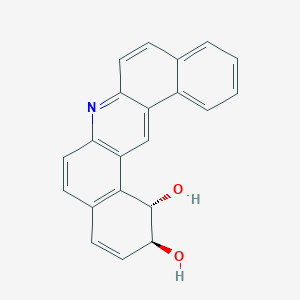
(+-)-trans-1,2-Dihydroxy-1,2-dihydrodibenz(a,j)acridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(+-)-trans-1,2-Dihydroxy-1,2-dihydrodibenz(a,j)acridine, also known as dibenz(a,j)acridine-1,2-diol, is a polycyclic aromatic hydrocarbon (PAH) that has been extensively studied due to its potential carcinogenic properties. PAHs are a class of organic compounds that are formed as a result of incomplete combustion of organic materials such as coal, oil, and tobacco. They have been identified as environmental pollutants and human carcinogens.
Wirkmechanismus
The mechanism of action of (+-)-trans-1,2-Dihydroxy-1,2-dihydro(+-)-trans-1,2-Dihydroxy-1,2-dihydrodibenz(a,j)acridine(a,j)acridine involves the formation of reactive intermediates that can bind covalently to DNA, leading to the formation of DNA adducts. These adducts can cause mutations and other genetic alterations that can ultimately lead to the development of cancer.
Biochemical and Physiological Effects
Studies have shown that (+-)-trans-1,2-Dihydroxy-1,2-dihydro(+-)-trans-1,2-Dihydroxy-1,2-dihydrodibenz(a,j)acridine(a,j)acridine can induce oxidative stress and inflammation in cells. It has also been found to affect the expression of genes involved in cell cycle regulation and apoptosis. Additionally, this compound has been shown to have estrogenic effects, which may play a role in its carcinogenic properties.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using (+-)-trans-1,2-Dihydroxy-1,2-dihydro(+-)-trans-1,2-Dihydroxy-1,2-dihydrodibenz(a,j)acridine(a,j)acridine in lab experiments include its potent carcinogenic properties, which make it a useful tool for studying the mechanisms of carcinogenesis. However, its toxicity and potential health hazards make it difficult to work with, and strict safety precautions must be taken when handling this compound.
Zukünftige Richtungen
Future research on (+-)-trans-1,2-Dihydroxy-1,2-dihydro(+-)-trans-1,2-Dihydroxy-1,2-dihydrodibenz(a,j)acridine(a,j)acridine should focus on further elucidating its mechanisms of action, particularly with regard to its effects on estrogen signaling and DNA damage. Additionally, studies should explore the potential of this compound as a biomarker for exposure to environmental PAHs and as a target for cancer prevention and treatment strategies.
Synthesemethoden
The synthesis of (+-)-trans-1,2-Dihydroxy-1,2-dihydro(+-)-trans-1,2-Dihydroxy-1,2-dihydrodibenz(a,j)acridine(a,j)acridine involves the reaction of (+-)-trans-1,2-Dihydroxy-1,2-dihydrodibenz(a,j)acridine(a,j)acridine with a strong oxidizing agent such as potassium permanganate or chromium trioxide. The reaction leads to the formation of the diol compound, which can be further purified using column chromatography.
Wissenschaftliche Forschungsanwendungen
Research on (+-)-trans-1,2-Dihydroxy-1,2-dihydro(+-)-trans-1,2-Dihydroxy-1,2-dihydrodibenz(a,j)acridine(a,j)acridine has mainly focused on its potential role as a carcinogen. Studies have shown that this compound can induce DNA damage and mutagenesis in mammalian cells. It has also been found to be a potent inducer of cytochrome P450 enzymes, which are responsible for the metabolism of many xenobiotic compounds.
Eigenschaften
CAS-Nummer |
105467-75-2 |
|---|---|
Produktname |
(+-)-trans-1,2-Dihydroxy-1,2-dihydrodibenz(a,j)acridine |
Molekularformel |
C21H15NO2 |
Molekulargewicht |
313.3 g/mol |
IUPAC-Name |
(5S,6S)-13-azapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1,3(12),4(9),7,10,13,15,17,19,21-decaene-5,6-diol |
InChI |
InChI=1S/C21H15NO2/c23-19-10-7-13-6-9-18-16(20(13)21(19)24)11-15-14-4-2-1-3-12(14)5-8-17(15)22-18/h1-11,19,21,23-24H/t19-,21+/m0/s1 |
InChI-Schlüssel |
RRNUOFSFFDAAFY-PZJWPPBQSA-N |
Isomerische SMILES |
C1=CC=C2C(=C1)C=CC3=NC4=C(C=C32)C5=C(C=C[C@@H]([C@H]5O)O)C=C4 |
SMILES |
C1=CC=C2C(=C1)C=CC3=NC4=C(C=C32)C5=C(C=CC(C5O)O)C=C4 |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC3=NC4=C(C=C32)C5=C(C=CC(C5O)O)C=C4 |
Andere CAS-Nummern |
122088-20-4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




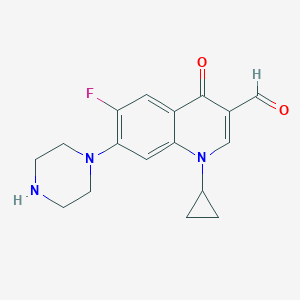
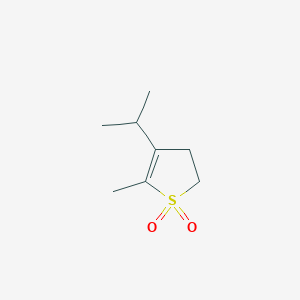



![7-bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B35170.png)
